

5-Bromo-2,4-difluorobenzaldehyde physical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **5-Bromo-2,4-difluorobenzaldehyde**

Cat. No.: **B1291822**

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of **5-Bromo-2,4-difluorobenzaldehyde**

Abstract

5-Bromo-2,4-difluorobenzaldehyde is a halogenated aromatic aldehyde that serves as a pivotal intermediate in modern synthetic chemistry. Its unique substitution pattern—featuring an aldehyde functional group, a bromine atom, and two fluorine atoms—renders it a versatile building block for constructing complex molecular architectures. The strategic placement of these groups allows for orthogonal chemical transformations and fine-tuning of steric and electronic properties in target molecules. This guide provides a comprehensive overview of the core physical, chemical, and spectroscopic properties of **5-Bromo-2,4-difluorobenzaldehyde** (CAS No. 473416-91-0), offering insights for researchers and drug development professionals who utilize this reagent in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Chemical Identity and Molecular Structure

Correctly identifying a chemical reagent is the foundational step for any successful experimental work. The structural and electronic features of **5-Bromo-2,4-difluorobenzaldehyde** dictate its reactivity and physical behavior.

Key Identifiers:

- IUPAC Name: **5-bromo-2,4-difluorobenzaldehyde**

- CAS Number: 473416-91-0[\[1\]](#)
- Molecular Formula: C₇H₃BrF₂O[\[1\]](#)[\[2\]](#)
- Molecular Weight: 221.00 g/mol [\[1\]](#)[\[2\]](#)[\[3\]](#)

Canonical Identifiers:

- SMILES: O=CC1=CC(Br)=C(F)C=C1F[\[1\]](#)
- InChI Key: While not explicitly found for this specific isomer in the search results, the InChI key for a similar compound, 5-Bromo-2-fluorobenzaldehyde, is MMFGGDVQLQQQRX-UHFFFAOYSA-N[\[4\]](#)[\[5\]](#). The InChI key for the target compound would be unique.

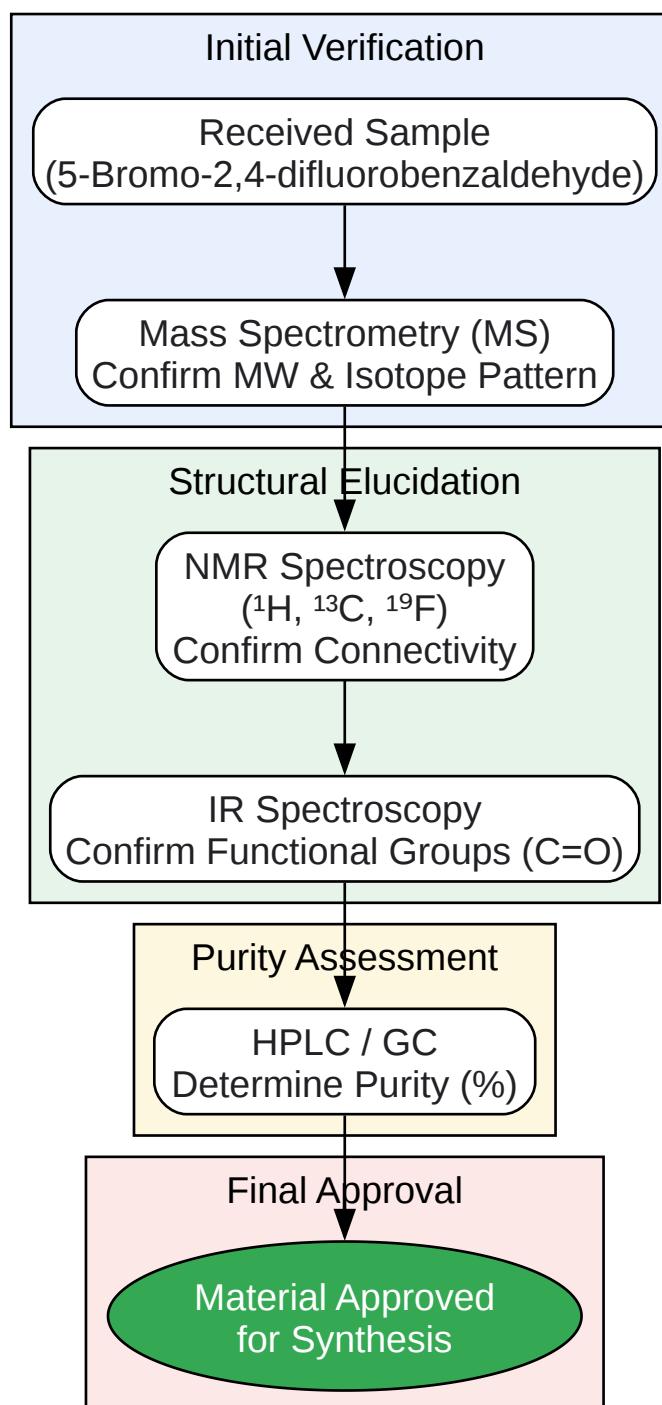
The molecule's structure features a benzene ring substituted at position 1 with an aldehyde group, at positions 2 and 4 with fluorine atoms, and at position 5 with a bromine atom. The two fluorine atoms act as strong electron-withdrawing groups, influencing the reactivity of the aldehyde and the aromatic ring. The bromine atom provides a reactive handle for cross-coupling reactions, a cornerstone of modern medicinal chemistry.

Caption: Molecular structure of **5-Bromo-2,4-difluorobenzaldehyde**.

Physicochemical Properties

The physical properties of a compound are critical for determining appropriate reaction conditions, purification methods, and storage protocols. The data below has been consolidated from chemical supplier databases.

Property	Value	Source
Purity	≥97%	ChemScene[1]
Appearance	Not specified; likely a solid or oil	-
Boiling Point	Data not available in provided sources	-
Melting Point	Data not available in provided sources	-
Topological Polar Surface Area (TPSA)	17.07 Å ²	ChemScene[1]
LogP (Octanol-Water Partition Coeff.)	2.5398	ChemScene[1]
Hydrogen Bond Acceptors	1	ChemScene[1]
Hydrogen Bond Donors	0	ChemScene[1]
Rotatable Bonds	1	ChemScene[1]


Field Insights:

- The TPSA and LogP values are particularly important in drug discovery. A TPSA of 17.07 Å² is very low, suggesting excellent potential for cell membrane permeability. The LogP value of ~2.54 indicates moderate lipophilicity, a desirable characteristic for many drug candidates to balance solubility and membrane penetration.
- The absence of hydrogen bond donors and only one acceptor simplifies its intermolecular interactions, primarily dominated by dipole-dipole forces and van der Waals interactions.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of a starting material is a non-negotiable step in synthesis. A multi-technique approach is required for unambiguous characterization. Spectroscopic data for **5-Bromo-2,4-difluorobenzaldehyde** is available from various commercial and public databases.[6]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR, ^{13}C NMR, and ^{19}F NMR are essential. ^1H NMR will confirm the presence and coupling of the two aromatic protons. ^{19}F NMR is crucial for verifying the fluorine environments, and ^{13}C NMR will identify the seven unique carbon atoms, including the characteristic aldehyde signal (~185-195 ppm).
- Mass Spectrometry (MS): MS analysis will confirm the molecular weight (221.00 g/mol). The isotopic pattern of bromine (^{19}Br and ^{81}Br in an approximate 1:1 ratio) will result in two major peaks (M and M+2) of nearly equal intensity, which is a definitive signature for a monobrominated compound.
- Infrared (IR) Spectroscopy: The IR spectrum will show a strong characteristic absorption band for the aldehyde C=O stretch, typically in the range of $1690\text{-}1715\text{ cm}^{-1}$. C-F and C-Br stretching bands will also be present.

[Click to download full resolution via product page](#)

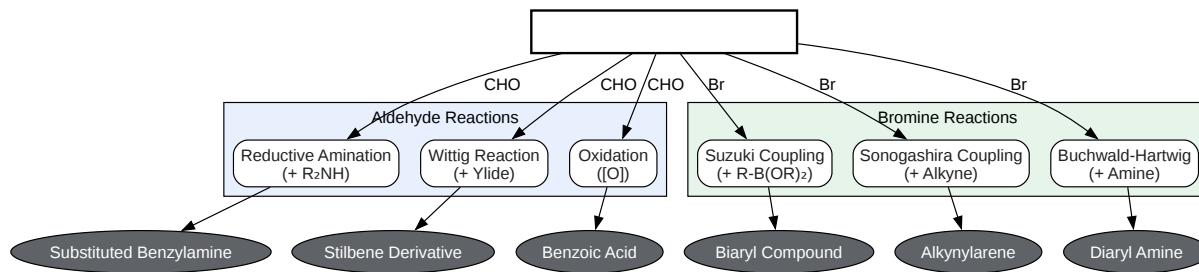
Caption: Standard analytical workflow for reagent qualification.

Safety, Handling, and Storage

Proper handling and storage are paramount for ensuring lab safety and maintaining the integrity of the reagent. Although a specific Safety Data Sheet (SDS) for the 2,4-difluoro isomer was not found, data for the closely related 5-bromo-2-fluorobenzaldehyde provides a strong basis for handling procedures.

Hazard Identification (based on related isomers):

- Signal Word: Warning[5]
- Hazard Statements:
 - H315: Causes skin irritation.[7][8]
 - H319: Causes serious eye irritation.[7][8]
 - H335: May cause respiratory irritation.[7][8]
- Precautionary Statements:
 - P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8]
 - P280: Wear protective gloves/protective clothing/eye protection/face protection.[8]
 - P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]


Recommended Storage and Handling:

- Storage: Store at 4°C under a dry, inert atmosphere (e.g., nitrogen).[1] Moisture and air sensitivity can lead to oxidation of the aldehyde group.
- Incompatible Materials: Avoid strong oxidizing agents and strong bases.[8]
- Personal Protective Equipment (PPE): Use of safety goggles, chemical-resistant gloves, and a lab coat is mandatory. Work should be conducted in a well-ventilated fume hood.[5][8]

Utility in Chemical Synthesis

5-Bromo-2,4-difluorobenzaldehyde is not an end product but a valuable intermediate. Its synthetic value comes from the ability to selectively manipulate its functional groups.

- Aldehyde Group: Serves as an electrophilic site for nucleophilic additions, reductive aminations (to form substituted benzylamines), Wittig reactions (to form alkenes), and oxidations (to form benzoic acids).
- Bromine Atom: Acts as a leaving group in transition-metal-catalyzed cross-coupling reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations. This allows for the introduction of diverse aryl, alkyl, alkynyl, or amino substituents at the 5-position.
- Fluorine Atoms: The two fluorine atoms are generally unreactive but significantly modulate the electronic properties of the ring, making it more electron-deficient. This influences the reactivity of the other functional groups and can enhance the biological activity and metabolic stability of the final products.^[9]

[Click to download full resolution via product page](#)

Caption: Key synthetic transformations of **5-Bromo-2,4-difluorobenzaldehyde**.

Conclusion

5-Bromo-2,4-difluorobenzaldehyde is a highly functionalized building block with significant potential for synthetic applications. Its physicochemical properties, particularly its moderate lipophilicity and low polar surface area, make it an attractive starting point for the design of bioactive molecules. A thorough understanding of its physical properties, spectroscopic signatures, and handling requirements, as detailed in this guide, is essential for its safe and effective use in the research and development of novel chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]
- 2. 5-Bromo-2,4-difluorobenzaldehyde [oakwoodchemical.com]
- 3. 4-Bromo-2,5-difluorobenzaldehyde | Sigma-Aldrich [sigmaaldrich.com]
- 4. Synthesis routes of 5-Bromo-2-fluorobenzaldehyde [benchchem.com]
- 5. 5-Bromo-2-fluorobenzaldehyde 97 93777-26-5 [sigmaaldrich.com]
- 6. 473416-91-0|5-Bromo-2,4-difluorobenzaldehyde|BLD Pharm [bldpharm.com]
- 7. 5-Bromo-2-fluorobenzaldehyde | C7H4BrFO | CID 736327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. nbinfo.com [nbinfo.com]
- To cite this document: BenchChem. [5-Bromo-2,4-difluorobenzaldehyde physical properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1291822#5-bromo-2-4-difluorobenzaldehyde-physical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com